N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxamide group might increase its solubility in water, while the aromatic rings might contribute to its stability .Scientific Research Applications
Synthesis and Chemical Properties
Regiospecific C-acylation
The compound is used in the regiospecific C-acylation of pyrroles and indoles, demonstrating utility as a mild, regioselective, and regiospecific C-acylating agent in organic synthesis (Katritzky et al., 2003).
Building Blocks for Fluorophores
It serves as a building block in the synthesis of fluorescent dyes, particularly in the creation of thioimidate, 4-hydroxythiazolyl, and thiazole-4-one moieties, which are key components in fluorescent dye synthesis (Witalewska et al., 2019).
Biological and Pharmacological Activities
Antibacterial Properties
The compound has been studied for its antibacterial properties, particularly in the context of the synthesis of derivatives with potential antibacterial activity (Iradyan et al., 2014).
Inhibition of Neuraminidase
Derivatives of this compound have been synthesized and tested for neuraminidase inhibitory activity, which is significant in antiviral research, particularly for influenza (Mei et al., 2020).
Potential Anticancer Agents
Research has been conducted on derivatives of this compound for their potential as anticancer agents, particularly in the context of designing novel antitumor drugs (Chen et al., 2015).
Properties
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14(9-10-15-6-5-11-28-15)21-20(26)17-12-24(23-22-17)13-18(25)16-7-3-4-8-19(16)27-2/h3-8,11-12,14,18,25H,9-10,13H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTRHCALBGZHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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